molecular formula C32H26N8O2 B4833251 1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide

Cat. No.: B4833251
M. Wt: 554.6 g/mol
InChI Key: QXBFNPLWXUOWDL-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole core with phenyl and pyridinyl substituents

Properties

IUPAC Name

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O2/c41-31(27-21-39(25-11-3-1-4-12-25)37-29(27)23-9-7-15-33-19-23)35-17-18-36-32(42)28-22-40(26-13-5-2-6-14-26)38-30(28)24-10-8-16-34-20-24/h1-16,19-22H,17-18H2,(H,35,41)(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBFNPLWXUOWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NCCNC(=O)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of phenyl and pyridinyl groups via substitution reactions. The final step often includes the coupling of the pyrazole derivatives with appropriate amines under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide: Shares the pyrazole core but lacks the additional phenyl and pyridinyl substituents.

    N-phenylpyrazole derivatives: Similar structure but with different substituents on the pyrazole ring.

Uniqueness

1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide is unique due to its specific combination of phenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide

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